3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestanate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid involves multiple steps, starting from 5Beta-cholestane. . The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, utilizing microbial or enzymatic processes to convert precursor molecules into the desired product. These methods are often preferred due to their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy groups to corresponding alcohols.
Substitution: Hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid involves its role as a precursor in the biosynthesis of bile acids. It undergoes enzymatic transformations to form bile acids, which are crucial for emulsifying dietary fats and facilitating their absorption in the intestine . The molecular targets include enzymes involved in bile acid synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-al: This compound is structurally similar but contains an aldehyde group instead of a carboxylic acid group.
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-23E-cholestan-26-oic acid: This compound has a similar structure but differs in the position of the double bond.
Uniqueness
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid is unique due to its specific hydroxylation pattern and its role as a key intermediate in bile acid biosynthesis . This makes it an important compound for studying metabolic pathways and developing therapeutic agents .
Properties
IUPAC Name |
2-methyl-6-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWPIIOQKZNXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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